molecular formula C7H5BrClN3O B6211918 7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine CAS No. 2742652-94-2

7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B6211918
CAS No.: 2742652-94-2
M. Wt: 262.5
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Description

7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolopyrimidine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of bromine, chlorine, and methoxy substituents on the pyrrolopyrimidine ring imparts unique chemical properties that can be exploited in various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the pyrrolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of substituents: The bromine, chlorine, and methoxy groups are introduced through halogenation and methylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the halogens .

Scientific Research Applications

7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen and methoxy groups can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of bromine, chlorine, and methoxy groups in 7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine imparts distinct chemical properties that can be leveraged in various synthetic and biological applications. Its ability to participate in diverse chemical reactions and its potential as a pharmacophore make it a valuable compound in research and development .

Properties

CAS No.

2742652-94-2

Molecular Formula

C7H5BrClN3O

Molecular Weight

262.5

Purity

95

Origin of Product

United States

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